molecular formula C20H16O3 B8705901 (4-Methoxyphenyl)(4-phenoxyphenyl)methanone CAS No. 108843-89-6

(4-Methoxyphenyl)(4-phenoxyphenyl)methanone

Cat. No. B8705901
M. Wt: 304.3 g/mol
InChI Key: NOZNEJZPVGHZOW-UHFFFAOYSA-N
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Patent
US04794155

Procedure details

Diphenyl oxide (52.2 g), 100 ml of dichloromethane, and 42.8 g of aluminum trichloride are added to a flask equipped with a mechanical stirrer, an addition funnel and a reflux condenser with a drying tube. 4-Methoxybenzoyl chloride (anisoyl chloride, 50 g) is added over 30 minutes. The mixture is stirred at ambient temperature for 2 days and then poured into 200 ml of 4M HCl. The organic layer is washed with 1M NaCl, dried with MgSO4, and evaporated. After bulb-to-bulb distillation at 215° C. using 0.3 mm Hg pressure, product is recrystallized from dry ethanol to give 69.1 g (78 percent yield) of the title compound, with a melting point of 118° C.-119° C.
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Cl-].[Cl-].[Al+3].[CH3:18][O:19][C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1.Cl>ClCCl>[CH3:18][O:19][C:20]1[CH:28]=[CH:27][C:23]([C:24]([C:11]2[CH:10]=[CH:9][C:8]([O:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:13][CH:12]=2)=[O:25])=[CH:22][CH:21]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
52.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
42.8 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, an addition funnel and a reflux condenser with a drying tube
WASH
Type
WASH
Details
The organic layer is washed with 1M NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After bulb-to-bulb distillation at 215° C.
CUSTOM
Type
CUSTOM
Details
is recrystallized from dry ethanol

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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